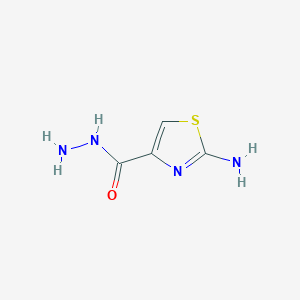

2-Amino-1,3-thiazole-4-carbohydrazide

Description

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its journey began with the pioneering work of Hantzsch and Weber in 1887. nih.gov This fundamental structure is not only prevalent in synthetic compounds but is also a key component of naturally occurring molecules, most notably Vitamin B1 (Thiamine). mjcce.org.mk The versatility of the thiazole nucleus is underscored by its presence in a wide array of approved drugs, demonstrating its broad therapeutic applicability. nih.govresearchgate.net

The development of thiazole chemistry has been a steady progression, with significant contributions expanding its application. mjcce.org.mk The establishment of the thiazole ring's importance in cyanine (B1664457) dyes for photographic sensitization marked an early commercial recognition of its value. mjcce.org.mk In the realm of medicine, the thiazole moiety is an integral part of the penicillin nucleus, a discovery that revolutionized the treatment of bacterial infections. mjcce.org.mk This historical significance has cemented the thiazole scaffold as a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The 2-aminothiazole (B372263) variant, in particular, has garnered substantial attention due to its synthetic accessibility and the diverse biological activities its derivatives have exhibited. researchgate.netexcli.de This has made it a frequent starting point for the synthesis of a multitude of biologically active molecules. researchgate.net

Conceptual Importance of 2-Amino-1,3-thiazole Derivatives in Contemporary Chemical Biology

In the landscape of modern chemical biology, 2-amino-1,3-thiazole derivatives are recognized for their remarkable versatility as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. semanticscholar.org The 2-amino group serves as a critical functional handle, allowing for a wide range of chemical modifications and the introduction of diverse substituents. This adaptability enables the fine-tuning of a molecule's biological activity, potency, and selectivity. nih.gov

The broad spectrum of biological activities associated with 2-aminothiazoles underscores their importance. These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents, among others. semanticscholar.org This wide range of activities suggests that the 2-aminothiazole scaffold can interact with a variety of biological targets, making it a valuable tool for probing complex biological systems and for the development of novel therapeutic agents. The ability of this scaffold to be readily modified allows for the creation of large libraries of compounds for high-throughput screening, a cornerstone of modern drug discovery.

Overview of Research Directions for 2-Amino-1,3-thiazole-4-carbohydrazide and Its Related Structures

Research into this compound and its analogs is driven by the promising biological activities observed in the broader class of 2-aminothiazole derivatives. The introduction of a carbohydrazide (B1668358) group at the 4-position of the thiazole ring opens up new avenues for chemical modification and potential biological interactions. Hydrazides and their derivatives are known to be biologically active and are present in a number of antimicrobial and antitubercular drugs.

The primary research directions for this class of compounds are centered on the synthesis of novel derivatives and the evaluation of their biological activities. Key areas of investigation include:

Antimicrobial Activity: Given the known antibacterial and antifungal properties of many thiazole derivatives, a significant research focus is on synthesizing novel this compound derivatives and screening them against a panel of pathogenic bacteria and fungi. researchgate.net

Antiviral Activity: The potential for antiviral applications is another key area of exploration, with studies focusing on activity against various viral strains. researchgate.net

Anticancer Activity: Researchers are actively designing and synthesizing derivatives with the aim of discovering new compounds with potent and selective anticancer activity against various cancer cell lines. semanticscholar.org

Anti-inflammatory and Antioxidant Activity: The anti-inflammatory and antioxidant potential of these compounds is also a significant area of interest, with studies aimed at elucidating their mechanisms of action. excli.desemanticscholar.org

The synthesis of these derivatives often involves the reaction of a starting 2-aminothiazole ester with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide, which can then be further reacted to create a diverse range of final compounds. The structural confirmation of these new molecules is typically achieved using modern analytical techniques such as IR, NMR, and mass spectrometry.

Below is a table summarizing the biological activities of some 2-amino-1,3-thiazole derivatives, highlighting the potential for this compound.

| Biological Activity | Investigated in 2-Aminothiazole Derivatives | Reference |

| Anticancer | Yes | semanticscholar.org |

| Antimicrobial | Yes | researchgate.net |

| Anti-inflammatory | Yes | semanticscholar.org |

| Antioxidant | Yes | excli.de |

| Antiviral | Yes | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-4-7-2(1-10-4)3(9)8-6/h1H,6H2,(H2,5,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVLFJLFNMWTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1,3 Thiazole 4 Carbohydrazide and Its Analogues

Established Synthetic Routes to the 1,3-Thiazole Core

Hantzsch Thiazole (B1198619) Synthesis and Modifications for Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, is a classical and highly effective method for the preparation of thiazole derivatives. The fundamental reaction involves the condensation of an α-haloketone with a thioamide. To specifically produce 2-aminothiazoles, thiourea (B124793) is utilized as the thioamide component. The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the 2-aminothiazole (B372263) ring.

The general reaction for the Hantzsch synthesis of 2-aminothiazoles is depicted below:

General Reaction for Hantzsch Thiazole Synthesis

Over the years, numerous modifications have been introduced to the original Hantzsch protocol to improve yields, shorten reaction times, and simplify purification procedures. These modifications often involve the use of different solvents, catalysts, and energy sources. For instance, microwave irradiation has been successfully employed to accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. chemicalbook.com Additionally, solvent-free conditions have been explored, offering a more environmentally friendly approach to the synthesis of 2-aminothiazoles.

Strategic Pathways for Constructing the 2-Amino-1,3-thiazole-4-carboxylic Acid System

A key precursor for the synthesis of 2-amino-1,3-thiazole-4-carbohydrazide is the corresponding 4-carboxylic acid or its ester derivative. The Hantzsch synthesis can be adapted to directly install this functionality at the 4-position of the thiazole ring. This is typically achieved by using an α-halo-β-ketoester as the α-halocarbonyl component.

A common and commercially available starting material for this purpose is ethyl 4-chloroacetoacetate or ethyl bromopyruvate. The reaction of either of these reagents with thiourea provides a direct route to ethyl 2-amino-1,3-thiazole-4-carboxylate. This reaction is often carried out in a suitable solvent such as ethanol (B145695), and upon heating, the cyclocondensation proceeds to yield the desired product. nih.gov

The reaction scheme is as follows:

Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The resulting ethyl 2-amino-1,3-thiazole-4-carboxylate is a stable, crystalline solid that serves as a versatile intermediate for further chemical transformations, including its conversion to the target carbohydrazide (B1668358).

Direct and Indirect Synthesis of this compound

With the 2-amino-1,3-thiazole-4-carboxylic acid ester in hand, the final step is the introduction of the carbohydrazide functionality. This is typically achieved through a straightforward derivatization of the ester group.

Preparation Methods from Precursors and Intermediates

The most direct and widely used method for the synthesis of this compound is the hydrazinolysis of the corresponding ethyl ester. This reaction involves the treatment of ethyl 2-amino-1,3-thiazole-4-carboxylate with hydrazine (B178648) hydrate (B1144303). The reaction is typically carried out in a protic solvent, such as ethanol, and may require heating to drive the reaction to completion.

The nucleophilic acyl substitution at the ester carbonyl by hydrazine is generally a high-yielding and clean reaction, providing the desired carbohydrazide in good purity after appropriate workup and recrystallization. nih.gov

The reaction is illustrated in the following scheme:

Synthesis of this compound

Derivatization of 2-Amino-1,3-thiazole-4-carboxylic Acid Esters

The conversion of ethyl 2-amino-1,3-thiazole-4-carboxylate to the corresponding carbohydrazide is a key derivatization step. The reaction conditions for this transformation can be optimized to ensure high yields and purity of the final product. A typical procedure involves refluxing a solution of the ester and an excess of hydrazine hydrate in ethanol for several hours. nih.gov The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.

The following table summarizes the key reactants and typical reaction conditions for the synthesis of this compound from its ester precursor.

| Starting Material | Reagent | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Hydrazine hydrate | Ethanol | Reflux | This compound |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methodologies in organic chemistry. These principles have also been applied to the synthesis of 2-aminothiazole derivatives.

Advanced protocols for the Hantzsch synthesis of the 2-aminothiazole core include the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields and cleaner reaction profiles. chemicalbook.com The synthesis of 2-aminothiazoles has been successfully carried out under microwave irradiation, providing rapid access to the core scaffold.

Furthermore, the development of solvent-free reaction conditions represents a significant step towards greener synthesis. The reaction of α-haloketones with thiourea has been shown to proceed efficiently in the absence of a solvent, often with just grinding the reactants together at room temperature or with gentle heating. This approach minimizes the use of volatile organic compounds, reducing the environmental impact of the synthesis.

The use of water as a solvent for the Hantzsch reaction has also been explored as a sustainable alternative to traditional organic solvents. While the reactants may have limited solubility in water, the reaction can still proceed, and in some cases, the product precipitates out of the reaction mixture, simplifying purification.

These advanced and sustainable protocols offer promising alternatives to classical methods for the synthesis of the 2-aminothiazole core, which is the foundational step in the preparation of this compound.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. jusst.org By utilizing microwave irradiation, this method provides rapid and uniform heating of the reaction mixture, which can lead to dramatically reduced reaction times, increased product yields, and improved purity. jusst.orgnih.gov

The synthesis of 2-aminothiazole derivatives is well-suited for microwave assistance. The classic Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone, is often expedited under microwave conditions. For example, the reaction of substituted ketones with thiourea and iodine can be completed in minutes under microwave irradiation, compared to several hours required for conventional refluxing. jusst.orgrjpbcs.com This efficiency is crucial for the rapid generation of compound libraries for drug discovery.

Several studies have demonstrated the effectiveness of MAOS for preparing a variety of 2-aminothiazole analogues. nih.govnih.gov For instance, a one-pot, three-component synthesis of thiazolyl-pyridazinediones was successfully achieved using microwave irradiation, resulting in high yields and short reaction times. nih.gov Similarly, the synthesis of hydrazinyl thiazole derivatives has been reported under solvent- and catalyst-free microwave conditions, highlighting the eco-friendly potential of this technique. nih.gov The reaction conditions, such as power level and irradiation time, are optimized to maximize yield and minimize byproduct formation. nih.gov

| Entry | Reactants | Conditions | Time | Yield (%) | Reference |

| 1 | Substituted ketone, Thiourea, Iodine | Microwave Irradiation (170 W) | 5–15 min | High | jusst.org |

| 2 | Propargyl bromides, Thiourea derivatives | Microwave Irradiation (130 °C) | 10 min | Good | nih.gov |

| 3 | Carbonyl compounds, Thiosemicarbazide (B42300), α-haloketones | Microwave Irradiation (Solvent-free) | 30–175 s | Excellent | nih.gov |

| 4 | 2-bromoacetophenone, thiosemicarbazide, steroidal carbonyls | Microwave Irradiation (60 °C, Ethanol) | 35–45 min | 80-85% | nih.gov |

Green Chemistry Principles in Thiazole Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to create more sustainable and environmentally benign methodologies. bohrium.comresearchgate.net

Key green approaches in thiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary focus. mdpi.combepls.com Water-based syntheses of 4-substituted-2-(alkylsulfanyl)thiazoles have been reported, offering high yields without the need for a catalyst. bepls.com

Development of Green Catalysts: Utilizing reusable, non-toxic catalysts, such as silica-supported tungstosilisic acid or KF/Clinoptilolite nanoparticles, can improve reaction efficiency while minimizing waste. bepls.comnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often aided by microwave or ultrasonic irradiation, represents a significant step towards sustainability by eliminating solvent waste entirely. bepls.com

Multi-component Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product that contains the majority of the atoms from the starting materials. This approach simplifies synthetic procedures and reduces waste. rjpbcs.com

Recent research has highlighted various green synthetic routes for thiazole derivatives. bepls.com For example, an environmentally benign, microwave-assisted method for the rapid synthesis of hydrazinyl thiazoles has been developed. bepls.com Another approach involves a one-pot, multi-component procedure for synthesizing new Hantzsch thiazole derivatives using a reusable catalyst under conventional heating or ultrasonic irradiation. bepls.com These methods not only provide high yields but also align with the principles of sustainability by reducing energy consumption and waste production.

| Method | Green Principle Applied | Reactants | Conditions | Advantages | Reference |

| 1 | Green Solvent | Dithiocarbamates, α-halocarbonyls | Water, Reflux | Avoids hazardous solvents, high yield | bepls.com |

| 2 | Reusable Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid, Ultrasonic irradiation | Catalyst reusability, high yield | bepls.com |

| 3 | Multi-component Reaction | Aldehydes, Benzoylisothiocyanate, Alkyl bromides | Water, KF/Clinoptilolite nanoparticles | Atom economy, short reaction time, good yields | nih.gov |

| 4 | Energy Efficiency | Acetyl acetone/ethyl acetoacetate, NBS, Thiourea | Polyethylene glycol (PEG), Microwave | Avoids hazardous solvents, rapid reaction, excellent yield | researchgate.net |

Solid-Phase Synthesis Techniques for Heterocyclic Scaffolds

Solid-phase synthesis (SPS) is a powerful technology for the preparation of large libraries of compounds, which is particularly valuable in drug discovery. nih.gov In SPS, molecules are covalently bound to an insoluble polymer support (resin), and reactions are carried out in a heterogeneous manner. Intermediates remain attached to the resin, allowing for the use of excess reagents and simple purification by filtration and washing. mdpi.comacs.org The final product is then cleaved from the solid support. nih.gov

The synthesis of heterocyclic scaffolds, including thiazoles, on solid supports has been well-established. nih.gov This approach enables the systematic variation of substituents around the core structure, facilitating the exploration of structure-activity relationships. A key advantage of SPS in this context is the high purity of the final products, as impurities and excess reagents are washed away at each step. nih.gov

Various strategies have been developed for the solid-phase synthesis of thiazole derivatives. One common method involves attaching a building block to the resin via a suitable linker, performing the cyclization reaction to form the thiazole ring on the support, and then cleaving the final molecule. "Traceless" linkers are often employed, where the point of attachment is eliminated from the final product, leaving no functional "scar". acs.orgresearchgate.net For example, a 2,4,5-trisubstituted thiazole library was generated using a cyclization reaction with a carbamimidothioate linker, allowing for three points of diversity. nih.gov This methodology demonstrates the flexibility of SPS in creating diverse molecular architectures based on the thiazole core. nih.govacs.org

| Resin Support | Linker Strategy | Key Reaction on Solid Support | Cleavage Condition | Product Type | Reference |

| Polystyrene | Carbamimidothioate Linker | Cyclization to form thiazole core | TFA/CH₂Cl₂ | 2,4,5-Trisubstituted thiazoles | nih.gov |

| Chlorotrityl Resin | Alanine residue attachment | Sequential amino acid coupling, Oxazole formation | 20% Piperidine/DMF (Fmoc removal) | Peptide-based macrocycles with thiazole units | mdpi.com |

| Bromoacetal Resin | SN2 reaction with amines | Coupling with Fmoc amino acids, bicycle formation | Formic acid | Diverse 162-membered library | nih.gov |

| Wang Resin | Esterification | Azide-alkyne cycloaddition | TFA/TIPS/H₂O | Triazole-based mimetics | nih.gov |

Chemical Transformations and Derivatization Strategies of 2 Amino 1,3 Thiazole 4 Carbohydrazide

Reactivity of the Hydrazide Moiety in 2-Amino-1,3-thiazole-4-carbohydrazide

The hydrazide group (-CONHNH2) is a key functional group that readily participates in various reactions, leading to a wide array of derivatives. Its reactivity is central to the structural diversification of the parent molecule.

Formation of Hydrazone Derivatives for Structural Diversification

The condensation reaction between the hydrazide moiety of this compound and various aldehydes or ketones is a common and efficient method for generating a diverse library of hydrazone derivatives. nih.govnih.govmdpi.com This reaction typically involves heating the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of acid. nih.gov The resulting acyl-hydrazones are characterized by the -C(=O)NHN=CH- linkage.

The synthesis of these derivatives allows for the introduction of a wide range of substituents, depending on the aldehyde or ketone used. For instance, reaction with differently substituted benzaldehydes can introduce various aromatic moieties into the final structure. nih.gov This structural diversification is a key strategy in medicinal chemistry for exploring structure-activity relationships.

Table 1: Examples of Hydrazone Derivatives from this compound

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative |

|---|---|

| Substituted Benzaldehydes | N'-(substituted-benzylidene)-2-amino-1,3-thiazole-4-carbohydrazide |

| 3-Acetylpyridine | 2-Amino-N'-(1-(pyridin-3-yl)ethylidene)-1,3-thiazole-4-carbohydrazide |

Cyclization Reactions to Fused Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles)

The hydrazide functionality also serves as a precursor for the synthesis of fused heterocyclic systems, notably 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These five-membered heterocyclic rings are of significant interest due to their presence in many biologically active compounds. nih.govmdpi.com

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles can be achieved through the intramolecular cyclodesulfurization of N-acyl-thiosemicarbazides using reagents like iodine. researchgate.netnih.gov Another approach involves the condensation of semicarbazones with aldehydes, followed by iodine-mediated oxidative cyclization. nih.govnih.gov Similarly, 2-amino-1,3,4-thiadiazoles can be prepared from thiosemicarbazide (B42300) and carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE), which facilitates a one-pot synthesis through acylation and subsequent cyclodehydration. nih.govencyclopedia.pubnih.gov The reaction of thiosemicarbazide with nitrile derivatives is another route to substituted 2-amino-1,3,4-thiadiazoles. researchgate.netmjcce.org.mk

Table 2: Synthesis of Fused Heterocycles from Hydrazide Derivatives

| Target Heterocycle | General Method | Reagents |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Iodine-mediated cyclization of semicarbazones | Iodine |

| 1,3,4-Thiadiazole (B1197879) | Condensation and cyclization | Thiosemicarbazide, Carboxylic Acid, PPE |

Chemical Modifications at the 2-Amino Position

The 2-amino group on the thiazole (B1198619) ring is another site for chemical modification, offering pathways to N-substituted derivatives and fused ring systems. researchgate.net

Acylation and Alkylation Reactions to N-Substituted Derivatives

The amino group can undergo acylation with various acylating agents such as acid chlorides or anhydrides. nih.govresearchgate.net For example, reaction with chloroacetyl chloride introduces a chloroacetylamino group at the 2-position. nih.govijpsr.com These acylated derivatives can serve as intermediates for further synthetic transformations. ijpsr.com

Alkylation of the 2-amino group can also be performed to introduce alkyl or other substituents. nih.govacs.org These reactions can lead to a variety of N-substituted 2-aminothiazole (B372263) derivatives. google.com

Table 3: Examples of N-Substituted Derivatives

| Reaction Type | Reagent | Product |

|---|---|---|

| Acylation | Chloroacetyl chloride | 2-(Chloroacetylamino)-1,3-thiazole-4-carbohydrazide derivative |

| Acylation | Acetic anhydride | 2-Acetamido-1,3-thiazole-4-carbohydrazide derivative |

Annulation to Imidazo[2,1-b]thiazole (B1210989) Ring Systems

The 2-amino group, in conjunction with the adjacent ring nitrogen, can participate in annulation reactions to form fused bicyclic systems like imidazo[2,1-b]thiazoles. This is a significant transformation as the imidazo[2,1-b]thiazole scaffold is found in numerous biologically active compounds. mdpi.commdpi.com

A common method for this annulation involves the reaction of a 2-aminothiazole derivative with an α-haloketone, such as a phenacyl bromide. mdpi.comnih.gov This reaction proceeds via initial N-alkylation of the endocyclic nitrogen followed by intramolecular cyclization involving the exocyclic amino group. mdpi.com

Functionalization and Substitution on the Thiazole Ring

The thiazole ring itself can be a target for functionalization, although it is generally less reactive towards electrophilic substitution than benzene. The positions of existing substituents direct further reactions. The C-5 position of the 2-aminothiazole ring is susceptible to electrophilic attack. researchgate.net

Halogenation of 2-aminothiazoles, for instance, can lead to the formation of 2-amino-5-halothiazoles. jocpr.com These halogenated derivatives can then undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5-position. jocpr.comnih.gov Azo coupling reactions with aromatic diazonium salts can also occur at the C-5 position to yield 2-amino-5-arylazothiazoles. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,4-Oxadiazoles |

| 1,3,4-Thiadiazoles |

| Imidazo[2,1-b]thiazole |

| N'-(substituted-benzylidene)-2-amino-1,3-thiazole-4-carbohydrazide |

| 2-Amino-N'-(1-(pyridin-3-yl)ethylidene)-1,3-thiazole-4-carbohydrazide |

| 2-Amino-5-substituted-1,3,4-oxadiazoles |

| N-acyl-thiosemicarbazides |

| Semicarbazones |

| Thiosemicarbazide |

| Polyphosphate ester (PPE) |

| Thiosemicarbazones |

| 2-(Chloroacetylamino)-1,3-thiazole-4-carbohydrazide |

| 2-Acetamido-1,3-thiazole-4-carbohydrazide |

| 2-(Alkylamino)-1,3-thiazole-4-carbohydrazide |

| Phenacyl bromide |

| 2-Amino-5-halothiazoles |

Electrophilic Substitution Patterns and Reactivity

The reactivity of the 2-aminothiazole ring is significantly influenced by the activating effect of the amino group at the C2 position. This electron-donating group increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack. The preferred site for electrophilic substitution on a 2-aminothiazole scaffold is the C5 position. This regioselectivity is observed even when the 2-amino group is acylated. nih.gov

For this compound, which possesses a carbohydrazide (B1668358) substituent at the C4 position, the C5 position remains the most probable site for electrophilic substitution. The presence of a substituent at C4 does not typically alter this inherent reactivity pattern of the 2-aminothiazole ring. nih.gov

Common electrophilic substitution reactions for 2-aminothiazole derivatives include halogenation and nitration.

Halogenation:

The introduction of a halogen atom, typically bromine or chlorine, at the C5 position of 4-substituted 2-aminothiazoles can be achieved using various halogenating agents. For instance, biocatalytic bromination of 4-acyl-2-aminothiazoles has been shown to efficiently yield the corresponding 5-bromo derivatives. nih.gov Similarly, heating 2-amino-substituted 1,3,4-thiadiazoles with bromine in acetic acid results in the formation of 5-bromo derivatives, illustrating a parallel reactivity pattern in a related heterocyclic system. nih.gov

Table 1: Examples of Electrophilic Halogenation on 2-Aminothiazole Derivatives

| Starting Material | Reagent and Conditions | Product | Reference |

| 4-Acyl-2-aminothiazoles | Brominase, H₂O₂ | 2-Amino-5-bromo-4-acylthiazoles | nih.gov |

| 2-Amino-1,3,4-thiadiazoles | Br₂ in Acetic Acid | 2-Amino-5-bromo-1,3,4-thiadiazoles | nih.gov |

Nitration:

Nitration of activated aromatic and heteroaromatic rings is a common electrophilic substitution reaction. The reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com In the case of strongly activated systems like 2-aminothiazoles, nitration is expected to occur at the C5 position. For example, the nitration of 2-amino-1,3,4-thiadiazoles with fuming nitric acid leads to the formation of 2-amino-5-nitro-1,3,4-thiadiazoles. nih.gov

Introduction of Biologically Relevant Side Chains and Hybrid Structures

The carbohydrazide functional group at the C4 position of this compound serves as a versatile handle for the introduction of a wide array of biologically relevant side chains and for the construction of hybrid molecules. This is primarily achieved through reactions involving the terminal amino group of the hydrazide.

Formation of Schiff Bases and N-Acylhydrazones:

One of the most common derivatization strategies for carbohydrazides is their condensation with aldehydes and ketones to form Schiff bases (imines) and N-acylhydrazones, respectively. nih.govnih.gov This reaction is typically carried out by refluxing the carbohydrazide with the corresponding carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.gov These derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. alayen.edu.iqsjpas.commdpi.com

For instance, a series of hydrazones derived from 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide have been synthesized and shown to possess antimicrobial and antioxidant properties. nih.gov

Table 2: Synthesis of Schiff Bases and N-Acylhydrazones from Thiazole Carbohydrazides

| Thiazole Carbohydrazide | Carbonyl Compound | Product Type | Reported Biological Activity | Reference |

| 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide | Substituted Benzaldehydes | N-Acylhydrazones | Antimicrobial, Antioxidant | nih.gov |

| 2-Hydrazinyl-1,3,4-thiadiazole | Various Aldehydes | Schiff Bases | Antiplatelet, Antimycobacterial | nih.gov |

Synthesis of Heterocyclic Rings:

The carbohydrazide moiety is a valuable precursor for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazoles: Cyclization of N-acylhydrazones, which can be formed in situ from the carbohydrazide and an aldehyde, can lead to the formation of 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net Oxidative cyclization of acylthiosemicarbazides, derived from carbohydrazides, using reagents like iodine can also yield 2-amino-1,3,4-oxadiazoles. openmedicinalchemistryjournal.com Another method involves the reaction of the carbohydrazide with triethyl orthoformate.

1,2,4-Triazoles: Reaction of the carbohydrazide with isothiocyanates followed by cyclization of the resulting thiosemicarbazide derivative can afford 1,2,4-triazole-3-thiones. researchgate.net

Table 3: Heterocyclic Rings Synthesized from Carbohydrazide Precursors

| Precursor | Reagent(s) | Resulting Heterocycle | Reference |

| Acid Hydrazide | Ammonium Thiocyanate, NaOH or H₂SO₄ | 1,2,4-Triazole-3-thiol or 2-Amino-1,3,4-thiadiazole (B1665364) | researchgate.net |

| Hydrazones | Lead Dioxide | 2,5-Disubstituted-1,3,4-oxadiazole | researchgate.net |

| Semicarbazones | I₂/K₂CO₃ | 2-Amino-1,3,4-oxadiazoles | researchgate.net |

Formation of Hybrid Molecules:

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery to enhance biological activity and overcome drug resistance. The this compound scaffold can be readily incorporated into hybrid molecules.

For example, the carbohydrazide can be used to link the 2-aminothiazole core to other biologically active heterocyclic systems, such as pyrazole (B372694). The synthesis of hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold has been reported to yield compounds with antimycobacterial activity. nih.gov One-pot syntheses of 2,4-disubstituted thiazolyl pyrazole derivatives have also been developed. mdpi.com

Spectroscopic and Advanced Analytical Characterization of 2 Amino 1,3 Thiazole 4 Carbohydrazide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy of 2-Amino-1,3-thiazole-4-carbohydrazide and its analogues reveals characteristic signals corresponding to the various protons in the structure. The chemical shifts (δ) are influenced by the electronic environment of the protons.

In the ¹H NMR spectrum of 2-aminothiazole (B372263) derivatives, the proton at the 5-position of the thiazole (B1198619) ring typically appears as a singlet. For instance, in ethyl 2-aminothiazole-4-carboxylate, a close analogue, the thiazole proton (H-5) resonates as a singlet around 7.41 ppm. The protons of the primary amino group (-NH₂) at the 2-position of the thiazole ring generally appear as a broad singlet, often in the range of 5.85 to 7.72 ppm, and its chemical shift can be influenced by the solvent and concentration. nih.govrsc.org

For the carbohydrazide (B1668358) moiety (-CONHNH₂), distinct signals are expected. The proton of the secondary amine (CONH) would typically appear as a singlet, and its chemical shift can vary. The protons of the terminal primary amine (-NH₂) of the hydrazide group would also present as a singlet. In related hydrazone derivatives, these amine protons can be observed at distinct chemical shifts.

Interactive Data Table: Representative ¹H NMR Spectral Data for this compound Analogues

| Functional Group | Proton Type | Chemical Shift (δ, ppm) Range | Multiplicity |

| Thiazole Ring | H-5 | 6.98 - 7.55 | s |

| Amino Group | -NH₂ (at C-2) | 5.85 - 7.72 | s (broad) |

| Carbohydrazide | -CONH- | Variable | s |

| Carbohydrazide | -NH₂ | Variable | s |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For the 2-amino-1,3-thiazole core, characteristic chemical shifts are observed. The carbon atom at the 2-position (C-2), bearing the amino group, is typically found in the region of 168-170 ppm. The carbon at the 4-position (C-4), attached to the carbohydrazide group, and the carbon at the 5-position (C-5) resonate at approximately 148-150 ppm and 100-111 ppm, respectively. rsc.orgrsc.orgasianpubs.org The carbonyl carbon of the carbohydrazide or a related ester group is expected to appear significantly downfield, generally in the range of 160-170 ppm. nih.govrsc.org

Interactive Data Table: Representative ¹³C NMR Spectral Data for this compound Analogues

| Carbon Atom | Chemical Shift (δ, ppm) Range |

| C-2 (Thiazole) | 168.8 - 170.7 |

| C-4 (Thiazole) | 148.7 - 153.4 |

| C-5 (Thiazole) | 101.9 - 111.1 |

| C=O (Carbonyl) | 162.5 - 170.7 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound and its analogues displays several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (-NH₂) at the C-2 position and the hydrazide moiety typically appear as a broad band in the region of 3100-3400 cm⁻¹. nih.gov The carbonyl group (C=O) of the carbohydrazide shows a strong absorption band, usually in the range of 1640-1690 cm⁻¹. nih.gov

The C=N stretching vibration of the thiazole ring is observed around 1610-1620 cm⁻¹. rsc.org The C-S stretching vibration, characteristic of the thiazole ring, can also be identified in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands for this compound and Its Analogues

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Studies

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and molecular formula of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of the compound with a high degree of confidence. For this compound (C₄H₆N₄OS), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The formation of the protonated molecule [M+H]⁺ is commonly observed in techniques like electrospray ionization (ESI).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for obtaining structural information through tandem mass spectrometry (MS/MS).

In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment into smaller, characteristic product ions. The fragmentation pattern of this compound would be expected to involve cleavages at the carbohydrazide side chain and within the thiazole ring. Common fragmentation pathways for amino acids and related compounds include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov The fragmentation of the thiazole ring itself can also lead to specific product ions that aid in structural confirmation.

Electron Ionization-Mass Spectrometry (EI-MS)

Electron Ionization-Mass Spectrometry (EI-MS) is a crucial technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of molecular ions and their fragmentation patterns. For 2-amino-1,3-thiazole derivatives, EI-MS provides definitive confirmation of molecular weight and offers insights into the molecule's stability and fragmentation pathways. researchgate.netnih.gov

In the analysis of thiazole-based carbohydrazide derivatives, the mass spectra typically exhibit a distinct molecular ion peak (M+), which confirms the molecular formula. researchgate.net For instance, in a study of various 2-aminothiazole derivatives, the molecular ion peak was observed, and its mass corresponded to the calculated molecular weight of the proposed structure. universalprint.org The fragmentation patterns are also characteristic; for example, the mass spectra of 2-substituted-4-arylthiazoles show prominent ions that result from the cleavage of the thiazole ring and loss of substituents. nih.gov

A study on thiazole-based carbohydrazide analogues reported their characterization by EI-MS, confirming their structures alongside ¹H NMR and ¹³C NMR data. researchgate.net The fragmentation of 4-(4-aminophenyl)-2-substituted aminothiazoles often involves a preferential 1,2-cleavage of the thiazole ring, yielding a phenylthiirene ion. nih.gov This systematic fragmentation is invaluable for confirming the core structure of these compounds.

Table 1: Representative EI-MS Data for 2-Aminothiazole Analogues

| Compound | Molecular Formula | Molecular Weight | Observed Molecular Ion Peak (m/z) | Key Fragmentation Notes |

|---|---|---|---|---|

| 2-amino-4-(4-bromophenyl)thiazole (B182969) | C₉H₇BrN₂S | 255.13 | 255 | Confirms the composition of the synthesized derivative. universalprint.org |

| Thiazole-based carbohydrazides | Varied | Varied | Consistent with calculated M+ | Used for structural confirmation of a series of 25 analogues. researchgate.net |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and crystal packing, which is fundamental to understanding the structure-property relationships of this compound and its analogues.

Powder X-ray Diffraction (P-XRD) for Crystalline Phase Identification

Powder X-ray Diffraction (P-XRD) is primarily used to identify the crystalline phases of a material. By comparing the experimental diffraction pattern (a plot of diffraction intensity versus the diffraction angle, 2θ) with reference patterns, the composition and purity of a crystalline sample can be assessed. While detailed P-XRD studies on this compound are not extensively documented in the available literature, this technique is a standard method for characterizing the bulk crystalline nature of newly synthesized organic compounds, including various heterocyclic derivatives. universalprint.org It serves to confirm that a synthesized bulk sample consists of a single crystalline phase and can be used to track phase transitions upon changes in temperature or pressure.

Single Crystal X-ray Diffraction for Absolute Configuration

Single Crystal X-ray Diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms within the crystal lattice. This technique is essential for determining the absolute configuration of chiral molecules and understanding intermolecular interactions like hydrogen bonding.

The crystal structure of a closely related analogue, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (C₅H₈N₄OS), has been elucidated. researchgate.net In this compound, the dihedral angle between the acetohydrazide group and the thiazole ring was found to be 80.96 (8)°. The crystal packing is stabilized by a network of N—H⋯O and N—H⋯N hydrogen bonds, which link the molecules into sheets. researchgate.net

Similarly, single-crystal X-ray diffraction has been used to confirm the molecular structure of other related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives. nih.govmdpi.com These studies provide conclusive proof of the molecular structure, tautomeric forms, and stereochemistry, which spectroscopic methods alone cannot always unambiguously determine. nih.gov For example, in the analysis of a fused triazolo-thiadiazole system, single crystal analysis confirmed the molecular and supramolecular structure, which was in agreement with other spectroscopic characterizations. mdpi.com

Table 2: Crystallographic Data for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₈N₄OS |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.3533 (3) |

| b (Å) | 9.0707 (3) |

| c (Å) | 10.6698 (4) |

| β (°) | 104.288 (2) |

| Volume (ų) | 783.05 (5) |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides experimental confirmation of the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and stoichiometric composition. universalprint.orgderpharmachemica.com

Numerous studies on the synthesis of 2-aminothiazole and related heterocyclic derivatives report the use of elemental analysis to validate the structures of the final products. derpharmachemica.comresearchgate.netmjcce.org.mkresearchgate.net For example, the synthesis of 2-amino-4-(4-bromophenyl)thiazole was confirmed by elemental analysis, where the found percentages for C, H, N, S, and Br were in close agreement with the calculated values for the formula C₉H₇N₂SBr. universalprint.org This analysis is routinely performed alongside spectroscopic methods to provide a comprehensive characterization of the synthesized compounds.

Table 3: Example of Elemental Analysis Data for a 2-Aminothiazole Analogue universalprint.org

| Compound | Molecular Formula | Analysis | %C | %H | %N | %S | %Br |

|---|---|---|---|---|---|---|---|

| 2-amino-4-(4-bromophenyl)thiazole | C₉H₇N₂SBr | Calculated | 42.36 | 2.76 | 10.97 | 12.56 | 31.31 |

Biological Activity and Mechanistic Studies of 2 Amino 1,3 Thiazole 4 Carbohydrazide and Its Derivatives in Vitro

Antimicrobial Efficacy and Spectrum

Derivatives of 2-amino-1,3-thiazole-4-carbohydrazide have demonstrated significant antimicrobial properties, encompassing antibacterial, antifungal, and antitubercular activities. These compounds represent a promising class of molecules in the search for new antimicrobial agents to combat the growing challenge of drug resistance. researchgate.netnih.gov

Thiazole (B1198619) derivatives have been widely investigated for their antibacterial potential. mdpi.com Studies have shown that Schiff bases derived from 2-amino-1,3,4-thiadiazole (B1665364) exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have shown good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus (Gram-positive), and P. aeruginosa, E. coli, K. pneumoniae (Gram-negative) with minimum inhibitory concentrations (MICs) ranging from 8 to 31.25 μg/mL. nih.gov

The introduction of specific substituents on the thiazole ring has been shown to influence the antibacterial potency. For example, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine demonstrated good inhibitory effects against S. aureus and B. subtilis, with MIC values between 20–28 µg/mL. scienceopen.com Similarly, halogenated compounds showed moderate inhibitory effects against E. coli and P. aeruginosa. scienceopen.com In another study, a tris-1,3,4-thiadiazole derivative displayed good antimicrobial activity against the Gram-positive bacteria S. aureus and Corynebacterium diphtheriae. nih.gov

The antibacterial screening of some synthesized 2-amino-1,3,4-thiadiazole derivatives revealed a significant inhibitory effect on Pseudomonas aeruginosa. researchgate.net In contrast, only two of the tested derivatives showed activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2,5-disubstituted 1,3,4-thiadiazoles | Streptococcus pneumoniae, B. subtilis, S. aureus | 8 - 31.25 | nih.gov |

| 2,5-disubstituted 1,3,4-thiadiazoles | P. aeruginosa, E. coli, K. pneumoniae | 8 - 31.25 | nih.gov |

| Fluorinated 5-phenyl-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20 - 28 | scienceopen.com |

| Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20 - 28 | scienceopen.com |

The antifungal properties of this compound derivatives have been evaluated against a range of yeast and filamentous fungi. researchgate.net Several studies have highlighted the potential of these compounds as antifungal agents. mdpi.commdpi.com For instance, certain 2-imino-thiazolidin-4-ones have been found to possess antifungal activity. mdpi.com

Derivatives with oxygenated substituents on a phenyl ring have shown significant antifungal activity against Aspergillus niger and Candida albicans, with MIC values ranging from 32–42 μg/mL. scienceopen.com The introduction of a 1-arylethanone moiety at the mercapto group of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives was found to improve antifungal activity against C. albicans. nih.gov

One study identified a novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), which demonstrated high-efficiency and broad-spectrum activities. frontiersin.org Its MIC against pathogenic fungi was reported to be between 0.0625-4 μg/ml. frontiersin.org Furthermore, at a concentration of 0.5 μg/ml, this compound exhibited significant fungicidal activity and inhibited the biofilm formation of C. albicans. frontiersin.org

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Oxygenated 5-phenyl-1,3,4-thiadiazol-2-amines | Aspergillus niger, Candida albicans | 32 - 42 | scienceopen.com |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi | 0.0625 - 4 | frontiersin.org |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 | nih.gov |

Several derivatives of 2-amino-1,3-thiazole have been assessed for their potential against Mycobacterium tuberculosis. nih.gov The development of new antitubercular drugs containing the 2-amino-1,3,4-thiadiazole moiety is an active area of research. nih.gov

In one study, new N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thioureas were synthesized and evaluated for their in vitro activity against M. tuberculosis strain H37Rv. nih.gov Some of these compounds exhibited varying degrees of inhibition at a concentration of 6.25 μg/mL. nih.gov Another class of derivatives, 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoles, has also been reported to have antitubercular activity against M. tuberculosis. nih.gov

Furthermore, N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have shown promising in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov

Antiviral Potential

The antiviral properties of this compound derivatives have been explored, with studies indicating their potential to inhibit the replication of both plant and human viruses. mdpi.commdpi.com

Research has demonstrated the in vivo antiviral activities of certain thiazole derivatives against Tobacco Mosaic Virus (TMV). researchgate.netnih.govresearchgate.net Some novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives exhibited excellent protective activity against TMV. nih.gov One particular compound from this series, E2, had an EC50 of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 261.4 μg/mL). nih.gov

In the context of human viruses, several 1,3-thiazolidin-4-ones have been synthesized and tested as anti-HIV agents, with some proving to be effective inhibitors of HIV-1 replication. nih.gov A specific thiazole-5-carboxamide derivative, GPS491, was identified as having potent anti-HIV-1 activity with reduced toxicity. mdpi.com This compound was shown to block HIV-1 replication by inhibiting viral gene expression with an IC50 of approximately 0.25 µM. mdpi.com Studies on chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles also showed significant anti-HIV-1 activity at micromolar concentrations, with IC50 values ranging from 7.50 to 20.83 μM. nih.gov

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Virus | Activity | Reference |

|---|---|---|---|

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Tobacco Mosaic Virus (TMV) | EC50 = 203.5 µg/mL | nih.gov |

| Thiazole-5-carboxamide (GPS491) | HIV-1 | IC50 ≈ 0.25 µM | mdpi.com |

| Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles | HIV-1 | IC50 = 7.50–20.83 μM | nih.gov |

Preliminary investigations into the antiviral mechanisms of these compounds have provided some initial insights. For the anti-TMV activity, it has been suggested that certain derivatives can effectively inhibit the spread of the virus in the host plant. nih.gov Further observations indicated that one active compound could induce a tighter arrangement of leaf cells and cause stomatal closure, forming a defensive barrier to prevent viral infection. nih.gov

In the case of anti-HIV-1 activity, the thiazole-5-carboxamide GPS491 has been shown to inhibit viral replication by altering the production of unspliced, singly spliced, and multiply spliced HIV-1 RNAs. mdpi.com This suggests that the compound impacts cellular factors involved in RNA processing. mdpi.com Structure-activity relationship studies on some anti-HIV-1 compounds have indicated that the electronic properties of N-aryl group substituents influence the antiviral potency, with electron-withdrawing groups enhancing activity. nih.gov

Anticancer and Cytotoxic Properties

The 2-aminothiazole (B372263) scaffold is a core structure in numerous compounds evaluated for their anticancer effects. mdpi.comresearchgate.net Derivatives of this and similar heterocyclic structures have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. researchgate.netresearchgate.net

In Vitro Screening Against Diverse Cancer Cell Lines

Derivatives of 2-aminothiazole have been systematically screened for their cytotoxic effects across a range of human cancer cell lines. Hybrid molecules incorporating amino acids into the thiazole scaffold, in particular, have shown promising results. nih.govrsc.org Most of these thiazole–amino acid hybrid derivatives exhibited moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.govrsc.org Notably, five specific compounds (5a, 5f, 5o, 5ac, and 5ad) showed cytotoxic activities equal to or stronger than the standard anticancer drug 5-Fluorouracil (5-FU). nih.gov

Similarly, a pyrazolinyl-aminothiazol-4-one derivative (compound 1) demonstrated significant cytotoxicity against MCF-7 and HepG-2 (liver cancer) cell lines, with potency comparable to doxorubicin. rsc.org A related thieno[3,2-d]thiazole-carbohydrazide derivative (compound 3c) also showed activity against these cell lines, albeit with slightly higher IC₅₀ values. rsc.org Other studies have documented the antiproliferative effects of aminothiadiazole derivatives against a wide array of cancer cells, including those of the breast (T47D), colon (HT-29), and nervous system (TE671, MOGGCCM, C6). nih.govresearchgate.net

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 5a (Ph, Phe) | A549 (Lung) | 4.11 ± 0.11 | 5-FU | 3.49 ± 0.25 | nih.gov |

| 5f (Ph, Val) | A549 (Lung) | 2.07 ± 0.17 | 5-FU | 3.49 ± 0.25 | nih.gov |

| 5o (4-F-Ph, Val) | HeLa (Cervical) | 4.69 ± 0.21 | 5-FU | 7.59 ± 0.29 | nih.gov |

| 5ac (2-pyridyl, Phe) | A549 (Lung) | 4.57 ± 0.39 | 5-FU | 3.49 ± 0.25 | nih.gov |

| 5ad (2-pyridyl, Trp) | A549 (Lung) | 3.68 ± 0.31 | 5-FU | 3.49 ± 0.25 | nih.gov |

| Pyrazolinyl-aminothiazol-4-one (1) | MCF-7 (Breast) | 4.02 ± 0.02 | Doxorubicin | 4.62 ± 0.0 | rsc.org |

| Pyrazolinyl-aminothiazol-4-one (1) | HepG-2 (Liver) | 4.52 ± 0.04 | Doxorubicin | 5.66 ± 0.01 | rsc.org |

| Thieno[3,2-d]thiazole-carbohydrazide (3c) | MCF-7 (Breast) | 8.35 ± 0.03 | Doxorubicin | 4.62 ± 0.0 | rsc.org |

| Thieno[3,2-d]thiazole-carbohydrazide (3c) | HepG-2 (Liver) | 7.88 ± 0.01 | Doxorubicin | 5.66 ± 0.01 | rsc.org |

Mechanisms of Action, Including Apoptosis Induction

The cytotoxic effects of thiazole derivatives are often linked to their ability to induce apoptosis and interfere with the cell cycle. One promising thiazole derivative, compound 4b, was found to induce cell cycle arrest at the G2/M phase in Leukemia HL-60 cells. researchgate.net This was accompanied by pre-G1 apoptosis and a four-fold increase in the concentration of caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Further evidence for apoptosis induction comes from studies using Annexin V-FITC staining. rsc.org Thiazole derivatives 1 and 3c were shown to induce an apoptotic mode of cell death, with treated cells staining positive for annexin V, indicating they were in the late apoptotic stage. rsc.org

Other mechanistic pathways have also been identified. A 2-amino-1,3,4-thiadiazole derivative known as FABT was shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov This inhibition led to cell cycle arrest in the G0/G1 phase. nih.gov More recently, a novel thiazole-sulfonamide hybrid was found to activate the intrinsic apoptotic pathway by modulating key regulatory proteins such as p53, Bax, and Bcl-2, as well as caspases. frontiersin.org

Enzyme Inhibition Studies

Derivatives of this compound have been evaluated as inhibitors of various enzymes, demonstrating significant and often specific modulatory activity.

Tyrosinase Inhibitory Kinetics and Mechanisms

Thiazole derivatives have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov A variety of inhibition mechanisms have been observed. For instance, kinetic studies revealed that the hydroxy-substituted derivative 5c acts as a competitive inhibitor of mushroom tyrosinase, while the related compound 5d is a mixed-type inhibitor. nih.gov Other research identified certain thiazole derivatives as noncompetitive inhibitors. nih.govnih.gov

The potency of these compounds can be substantial. One study on hydrazinyl thiazole derivatives found IC₅₀ values ranging from 4.95 to 21.45 μM, with the most potent derivative showing an affinity for tyrosinase comparable to that of the standard inhibitor, kojic acid. mdpi.com A resorcinyl-thiazole derivative, thiamidol, was identified as a highly potent inhibitor of human tyrosinase with an IC₅₀ of 1.1 µmol/L. nih.gov Another series of 1,2,4-triazol-3-ylthio-N-phenyl acetamide derivatives showed exceptionally high potency, with IC₅₀ values as low as 0.0048 µM. researchgate.net

| Compound/Derivative Class | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |

|---|---|---|---|---|---|---|

| Compound 5c | 0.0089 | Competitive | - | Kojic Acid | 16.69 | nih.gov |

| Compound 5d | 8.26 | Mixed-type | - | Kojic Acid | 16.69 | nih.gov |

| Compound 9c (Thiazole-triazole hybrid) | - | Non-competitive | 0.016 | - | - | nih.gov |

| Hydrazinyl thiazole (50a) | 4.95 | Competitive | - | Kojic Acid | 4.43 | mdpi.com |

| Compound 7o (N-phenylacetamide derivative) | 0.8 | Competitive | - | Kojic Acid | 36.32 | researchgate.net |

Antiurease Activity and Inhibition Mechanisms

Urease, a nickel-containing enzyme, is a critical virulence factor for certain pathogenic bacteria like Helicobacter pylori. researchgate.netnih.gov Thiazole-based compounds have been identified as effective urease inhibitors. A series of imidazo[2,1-b]thiazole (B1210989) derivatives were designed, with compound 2c emerging as a potent competitive inhibitor of urease, exhibiting an IC₅₀ value of 2.94 ± 0.05 μM, which is approximately 8-fold more potent than the standard inhibitor thiourea (B124793). nih.gov

Kinetic studies have revealed different modes of inhibition. While some derivatives act as competitive inhibitors nih.govnih.govresearchgate.net, others, such as compound 8P, display noncompetitive inhibition. researchgate.net The mechanism often involves interaction with the nickel ions in the enzyme's active site, disrupting its function. researchgate.net This chelating property is a key feature in the design of new urease inhibitors. researchgate.net

Other Biological Enzyme Modulation

The inhibitory activity of thiazole derivatives extends beyond tyrosinase and urease.

Carbonic Anhydrase (CA) Inhibition : New amino acid-benzothiazole conjugates have demonstrated considerable inhibitory effects against human carbonic anhydrase isoforms, particularly hCA V and hCA II, with Kᵢ values in the micromolar range. nih.gov The anticancer activity of some sulfonamide-based thiadiazole derivatives has been directly linked to their ability to inhibit carbonic anhydrase, rather than through DNA binding. nih.gov

Diabetes-Related Enzyme Inhibition : Hydrazine-clubbed thiazole derivatives have been evaluated against enzymes relevant to diabetes. researchgate.net These compounds showed potent inhibitory activity against aldose reductase (AR), α-glycosidase (α-GLY), and α-amylase (α-AMY), with Kᵢ values ranging from 5.47 to 23.89 nM for AR and 1.76 to 24.81 μM for α-GLY. researchgate.net

Tubulin Polymerization Inhibition : A novel thiazole–chalcone/sulfonamide hybrid was identified as a dual inhibitor, targeting both carbonic anhydrase IX and tubulin polymerization. frontiersin.org Inhibition of tubulin polymerization is a well-established mechanism for anticancer agents. frontiersin.org

Anti-inflammatory Properties (In Vitro Models)

The anti-inflammatory activity of novel hydrazide derivatives of a compound closely related to this compound, namely 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide, has been evaluated using the in vitro bovine serum albumin denaturation method. acs.org This assay is a well-established method for screening potential anti-inflammatory agents, as the denaturation of proteins is a significant factor in inflammatory responses. acs.org

In a notable study, a series of Schiff bases were synthesized by condensing the 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide with various substituted aromatic aldehydes. acs.org The resulting hydrazone derivatives were then assessed for their ability to inhibit protein denaturation. The inhibitory concentrations (IC50) were determined and compared with the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. acs.org

The results of this in vitro evaluation demonstrated that several of the synthesized thiazole-based hydrazide derivatives exhibited significant anti-inflammatory activity. acs.org The IC50 values for these compounds were found to be in the range of 46.29 to 100.60 µg/mL. acs.org Notably, some of the synthesized compounds displayed activity comparable to or even better than the standard drug, diclofenac sodium, highlighting the potential of this chemical scaffold in the development of new anti-inflammatory agents. acs.org

The mechanism of action for many 2-aminothiazole derivatives is believed to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. nih.gov By inhibiting these enzymes, these compounds can effectively reduce the inflammatory response.

The following interactive data table summarizes the in vitro anti-inflammatory activity of a series of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide derivatives.

Interactive Data Table: In Vitro Anti-inflammatory Activity of Thiazole-Based Hydrazide Derivatives

| Compound ID | Substitution on Aromatic Aldehyde | IC50 (µg/mL) |

|---|---|---|

| 5a | 4-N,N-dimethylaminobenzaldehyde | 100.60 |

| 5b | 3,4-dimethoxybenzaldehyde | 76.84 |

| 5c | 4-methoxybenzaldehyde | 80.25 |

| 5d | 2-hydroxybenzaldehyde | 70.11 |

| 5e | 3-hydroxybenzaldehyde | 62.18 |

| 5f | 4-fluorobenzaldehyde | 92.45 |

| 5g | 4-chlorobenzaldehyde | 46.29 |

| 5h | 4-bromobenzaldehyde | 55.72 |

| 5i | 4-hydroxybenzaldehyde | 58.93 |

| 5j | 2,4-dihydroxybenzaldehyde | 50.16 |

| 5k | 3-hydroxy-4-methoxybenzaldehyde | 48.37 |

| 5l | 4-hydroxy-3-methoxybenzaldehyde | Not specified in source |

| Diclofenac Sodium | - | 42.15 |

Structure-Activity Relationship (SAR) Investigations for Biological Potency

The variation in the in vitro anti-inflammatory activity among the different derivatives of 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide allows for a detailed investigation of their structure-activity relationships (SAR). acs.org

The nature and position of substituents on the aromatic ring of the hydrazone moiety have a profound impact on the anti-inflammatory potency of these compounds. acs.org

Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups on the phenyl ring generally leads to enhanced anti-inflammatory activity. For instance, the compound with a 4-chloro substitution (5g) exhibited the lowest IC50 value (46.29 µg/mL), indicating the highest potency among the tested derivatives. acs.org Similarly, the 4-bromo substituted derivative (5h) also showed significant activity. acs.org Conversely, the presence of a strong electron-donating group, such as the N,N-dimethylamino group at the 4-position (5a), resulted in the highest IC50 value (100.60 µg/mL), indicating the lowest potency. acs.org

Position of Substituents: The position of the substituent on the aromatic ring also plays a crucial role. For example, a hydroxyl group at the 3-position (5e) resulted in better activity than a hydroxyl group at the 2-position (5d) or the 4-position (5i). acs.org

Combination of Substituents: The combination of substituents can also influence the activity. The derivative with a 3-hydroxy and 4-methoxy substitution (5k) showed potent activity, which was superior to that of the derivative with only a 4-methoxy group (5c). acs.org

Based on the SAR studies of these 2-aminothiazole-4-carbohydrazide derivatives, several key pharmacophoric elements can be identified for their anti-inflammatory activity:

The 2-Amino-1,3-thiazole Scaffold: This core heterocyclic ring system is a fundamental structural requirement for the observed biological activity. nih.govnih.gov

The Carbohydrazide (B1668358) Linker (-CO-NH-N=): This linker, which is further derivatized into a hydrazone, is crucial for connecting the thiazole core to the substituted aromatic ring and likely plays a significant role in the molecule's interaction with its biological target. acs.org The hydrazone moiety itself is recognized as a pharmacophore for COX inhibition. mdpi.com

A Substituted Aromatic Ring: The presence of an aromatic ring attached to the hydrazone nitrogen is essential. The nature and position of the substituents on this ring are key determinants of the potency of the anti-inflammatory effect. acs.org

Optimal Substitution Pattern: An electron-withdrawing group at the para-position of the aromatic ring appears to be favorable for enhanced activity. Additionally, specific combinations of hydroxyl and methoxy groups can also contribute to potent anti-inflammatory effects. acs.org

Role of 2 Amino 1,3 Thiazole 4 Carbohydrazide As a Synthetic Building Block in Research

Precursor for the Rational Design and Synthesis of Novel Heterocyclic Compounds

The chemical reactivity of 2-Amino-1,3-thiazole-4-carbohydrazide makes it an ideal starting material for the construction of various heterocyclic systems. The carbohydrazide (B1668358) functional group (-CONHNH2) is particularly amenable to a wide range of chemical transformations, allowing for the facile introduction of new ring systems. Through cyclization and condensation reactions, chemists can leverage this precursor to create more complex molecules with tailored properties.

One of the key applications of this compound is in the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. For instance, the hydrazide moiety can react with various electrophiles to yield a plethora of derivatives.

A notable synthetic application involves the reaction of this compound with appropriate reagents to form pyrazole (B372694), 1,2,4-triazole, and 1,3,4-oxadiazole (B1194373) rings. These heterocyclic cores are well-established pharmacophores found in numerous therapeutic agents. The general synthetic strategies often involve condensation reactions followed by cyclization, where the carbohydrazide part of the molecule plays a crucial role in ring formation.

| Target Heterocycle | General Synthetic Approach | Key Reagents |

| Pyrazole Derivatives | Condensation of the carbohydrazide with 1,3-dicarbonyl compounds, followed by cyclization. | β-diketones, β-ketoesters |

| 1,2,4-Triazole Derivatives | Reaction with carbon disulfide in the presence of a base, followed by treatment with hydrazine (B178648) or alkylation. | Carbon disulfide, potassium hydroxide, hydrazine hydrate (B1144303) |

| 1,3,4-Oxadiazole Derivatives | Cyclization of the carbohydrazide using dehydrating agents or reaction with carboxylic acid derivatives. | Phosphorous oxychloride, acetic anhydride, triethyl orthoformate |

The 2-amino group on the thiazole (B1198619) ring also offers a site for further functionalization, allowing for the synthesis of libraries of compounds with diverse substitutions. This dual reactivity enhances its utility as a versatile precursor in combinatorial chemistry and high-throughput screening efforts.

Contribution to the Development of Privileged Scaffolds in Drug Discovery Programs

The 2-aminothiazole (B372263) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation is attributed to its ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. nih.govmdpi.com Consequently, this compound, which incorporates this key scaffold, serves as an excellent starting point for the development of new therapeutic agents.

Derivatives synthesized from this precursor have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The ability to readily synthesize a variety of heterocyclic systems from this starting material allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

For example, the synthesis of novel thiazole derivatives has led to the discovery of compounds with potent anti-Candida activity. nih.gov Research has shown that the introduction of lipophilic substituents at the C4-position of the thiazole ring can enhance antifungal efficacy. nih.gov Furthermore, the 2-aminothiazole core is a key component in numerous approved drugs, highlighting its importance in pharmaceutical research. researchgate.net

Potential for Applications in Agrochemicals and Functional Materials Research

Beyond pharmaceuticals, the 2-aminothiazole scaffold and its derivatives have shown promise in the field of agrochemicals. Thiazole-containing compounds have been investigated for their fungicidal, herbicidal, and insecticidal properties. researchgate.netresearchgate.net Derivatives of 2-aminothiazole have demonstrated notable fungicidal activity against various agricultural pathogens. mdpi.comresearchgate.net The development of new and effective agrochemicals is crucial for ensuring food security, and this compound represents a potential starting point for the synthesis of novel crop protection agents.

In the realm of functional materials, the inherent fluorescence of some thiazole derivatives opens up possibilities for their use in the development of novel materials with specific optical properties. Thiazole-based compounds have been explored for their applications as fluorescent probes and in organic light-emitting diodes (OLEDs). The ability to modify the structure of this compound allows for the fine-tuning of its photophysical properties, potentially leading to the creation of new dyes, sensors, and other functional materials.

Q & A

Basic: What are the most reliable synthetic routes for 2-amino-1,3-thiazole-4-carbohydrazide, and how do reaction conditions influence yield?

The Hantzsch thiazole synthesis is a foundational method, involving α-haloketones and thioureas/thioamides in polar solvents (e.g., ethanol or DMSO). For example, derivatives with substituted benzaldehydes are synthesized via refluxing with acetic acid catalysis, achieving yields of ~70–79% . Optimizing solvent polarity (e.g., DMSO for solubility), catalyst choice (e.g., glacial acetic acid for Schiff base formation), and reaction time (4–18 hours) significantly impacts yield. Prolonged reflux (>12 hours) may degrade thermally sensitive intermediates, while shorter times risk incomplete cyclization .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at 3200–3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm, thiazole C-2 at ~160 ppm) and hydrazide linkage integrity .

- Mass spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z 362 [M⁺] for phenyl-substituted derivatives) and fragmentation patterns .

Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) should be resolved via 2D NMR (COSY, HSQC) or high-resolution MS .

Advanced: How can researchers address low yields in the condensation of this compound with aromatic aldehydes?

Low yields (<70%) often stem from steric hindrance from bulky substituents or competing side reactions (e.g., hydrazide oxidation). Strategies include:

- Catalyst optimization : Replace glacial acetic acid with milder acids (e.g., p-toluenesulfonic acid) to reduce byproduct formation .

- Solvent screening : Use DMF or THF for better solubility of aromatic aldehydes .

- Stepwise purification : Employ column chromatography post-reflux to isolate intermediates before cyclization .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Chlorine or nitro substituents enhance antimicrobial activity by increasing lipophilicity and target binding (e.g., 4-chlorophenyl derivatives show improved MIC values against S. aureus). However, electron-withdrawing groups may reduce solubility, necessitating formulation adjustments (e.g., PEGylation) . SAR studies should pair in vitro assays (e.g., broth microdilution) with computational docking to map interactions with bacterial enzymes .

Advanced: What mechanistic insights explain contradictory cytotoxicity results in thiazole-carbohydrazide derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). For example, derivatives with methyl groups may show high cytotoxicity in HeLa cells but low activity in MCF-7 due to differences in membrane transporter expression. Validate results via:

- Dose-response curves : Identify IC₅₀ shifts across cell lines .

- Apoptosis assays : Confirm mechanism (e.g., caspase-3 activation vs. necrosis) .

- Metabolic stability testing : Check for rapid hepatic clearance in inactive compounds .

Advanced: What alternative synthetic routes exist beyond the Hantzsch method for introducing diverse substituents?

- One-pot multicomponent reactions : Combine thiourea, α-bromoacetophenone, and hydrazine hydrate in ethanol under microwave irradiation for rapid cyclization (80% yield in 2 hours) .

- Post-functionalization : React pre-formed thiazole cores with acyl chlorides or isocyanates to introduce carboxamide or urea groups .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

- Molecular docking : Predict binding to targets like E. coli DNA gyrase (PDB: 1KZN) by optimizing hydrogen bonds with Ser84 and hydrophobic contacts with Val167 .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to prioritize derivatives with improved redox stability .